N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide is a synthetic compound known for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridoindole core and a trimethoxybenzamide moiety. It has shown promise in various scientific research applications, including anti-cancer and anti-inflammatory studies .
Preparation Methods
The synthesis of N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: The pyridoindole core is synthesized through a series of reactions, including cyclization and fluorination.
Attachment of the Oxopropyl Group: The oxopropyl group is introduced through a reaction with an appropriate reagent, such as an acyl chloride.
Coupling with Trimethoxybenzamide: The final step involves coupling the pyridoindole intermediate with trimethoxybenzamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.
Chemical Reactions Analysis
N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the inhibition of key cellular processes. For example, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell growth and survival . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate: This compound shares the pyridoindole core but differs in the substituents attached to it.
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another similar compound with a simpler structure, lacking the oxopropyl and trimethoxybenzamide groups.
Properties
Molecular Formula |
C24H26FN3O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[3-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H26FN3O5/c1-31-20-10-14(11-21(32-2)23(20)33-3)24(30)26-8-6-22(29)28-9-7-19-17(13-28)16-12-15(25)4-5-18(16)27-19/h4-5,10-12,27H,6-9,13H2,1-3H3,(H,26,30) |
InChI Key |
PRZFEDCZXSDWMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.